molecular formula C19H16BrN3O2 B2687322 (2-Bromophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034601-92-6

(2-Bromophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2687322
CAS No.: 2034601-92-6
M. Wt: 398.26
InChI Key: CSOIKRGNKDPPAD-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a chemical hybrid compound designed for antimicrobial discovery research. Its structure incorporates a pyrrolidine ring linked to both a 2-bromophenyl methanone and a 5-phenyl-1,2,4-oxadiazol group, a scaffold known to contribute to significant biological activity . The pyrrolidine heterocycle is a privileged structure in medicinal chemistry and is a featured component in numerous FDA-approved antibacterial drugs, including various cephalosporins, carbapenems, and fluoroquinolones . Furthermore, 1,2,4-oxadiazole derivatives have been extensively investigated as potential inhibitors of bacterial targets . Specifically, related 1,2,4-oxadiazole/pyrrolidine hybrid molecules have demonstrated potent, nanomolar-range inhibitory activity against key bacterial enzymes like DNA gyrase and topoisomerase IV, which are validated targets for antibiotic development . Some analogs in this chemical class have shown minimum inhibitory concentration (MIC) values as low as 24 ng/mL against Staphylococcus aureus and 62 ng/mL against Escherichia coli , highlighting the promise of this structural framework for creating potent antibacterial agents . This compound is intended for research purposes to further explore structure-activity relationships and mechanisms of action against multidrug-resistant bacteria. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-bromophenyl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c20-16-9-5-4-8-15(16)19(24)23-11-10-14(12-23)17-21-18(25-22-17)13-6-2-1-3-7-13/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOIKRGNKDPPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the bromophenyl group with the oxadiazole-pyrrolidine moiety using a suitable coupling reagent such as palladium catalysts in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (2-Bromophenyl)(3-(5-(phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone) have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that oxadiazole derivatives showed promising results against colon carcinoma cells, suggesting that the presence of the oxadiazole ring contributes to enhanced cytotoxicity .

Antimicrobial Properties

Oxadiazole derivatives have also been recognized for their antimicrobial activities. The compound's structural features may enhance its ability to combat bacterial and fungal infections. In particular, studies have shown that certain oxadiazoles possess significant antibacterial activity against Gram-positive and Gram-negative bacteria . The bromine atom in the structure may play a crucial role in enhancing the antimicrobial potency of the compound.

Neuropharmacological Effects

The pyrrolidine moiety within the compound is associated with various neuropharmacological activities. Compounds containing this structure have been investigated for their anticonvulsant properties. For example, related pyrrolidine derivatives demonstrated efficacy in reducing seizure activity in animal models . This suggests that (2-Bromophenyl)(3-(5-(phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone) could be explored for potential use as an anticonvulsant agent.

Photophysical Properties

The unique structure of (2-Bromophenyl)(3-(5-(phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone) may also lend itself to applications in material science, particularly in organic electronics and photonics. Oxadiazoles are known for their favorable photophysical properties, making them suitable candidates for use in light-emitting diodes (LEDs) and solar cells. The incorporation of this compound into polymer matrices could enhance the performance of optoelectronic devices .

Case Studies

StudyFindings
Anticancer Activity A study on oxadiazole derivatives showed significant inhibition of tumor growth in HCT-15 colon carcinoma cells with IC50 values as low as 2.01 µM .
Antimicrobial Efficacy Research indicated that oxadiazoles exhibited MIC values ranging from 93.7–46.9 μg/mL against various bacterial strains .
Neuropharmacological Effects Pyrrolidine-based compounds demonstrated anticonvulsant activity with effective doses significantly lower than standard medications .

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and pyrrolidine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The bromophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Aromatic Rings

Several analogs in the evidence share bromophenyl or fluorophenyl substituents but differ in core heterocycles. For example:

  • 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (, Ref. 13): Replaces the oxadiazole-pyrrolidine system with a pyrazoline ring.
  • 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (): Features a pyrazolone core with bromine and chlorine substituents. The electron-withdrawing chlorine could enhance reactivity compared to bromine, influencing metabolic stability .
Table 1: Substituent Effects on Key Properties
Compound Core Structure Aromatic Substituents Potential Impact on Properties
Target Compound Pyrrolidine-oxadiazole 2-Bromophenyl High lipophilicity; steric hindrance at ortho position
1-[5-(4-Bromophenyl)-...]ethanone Pyrazoline 4-Bromophenyl, 4-fluorophenyl Reduced steric hindrance; improved solubility
4-bromo-2-(4'-chlorophenyl)... Pyrazolone 4-Chlorophenyl Enhanced electrophilicity; faster metabolism

Heterocyclic Core Modifications

The 1,2,4-oxadiazole moiety in the target compound distinguishes it from pyrazole or pyrazolone-based analogs. For instance:

  • 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (, Ref. 15): The dihydropyrazole core lacks the oxadiazole’s rigidity, which may reduce metabolic stability but improve bioavailability .
  • 3-(4-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy)propan-2-ol derivatives (): Retains the 5-phenyl-1,2,4-oxadiazole group but replaces pyrrolidine with a phenoxy-propanol chain. This modification likely enhances solubility and S1P receptor modulation activity .
Table 2: Core Structure Comparisons
Compound Heterocyclic Core Key Functional Groups Biological Relevance
Target Compound Pyrrolidine-oxadiazole Methanone linker Conformational flexibility for target binding
5-(4-Bromophenyl)-...pyrazole Dihydropyrazole Fluorophenyl substituent Potential kinase inhibition
3-(4-(5-Phenyl-oxadiazole)... Oxadiazole-phenoxy Propan-2-ol chain S1P receptor modulation

Reactivity and Stability of Oxadiazole Derivatives

The 1,2,4-oxadiazole ring’s stability is critical for drug design. highlights analogs like N-(5-phenyl-1,2,4-oxadiazol-3-yl)-N'-phenylformamidin (8), where the oxadiazole’s electron-deficient nature facilitates nucleophilic attacks. The target compound’s oxadiazole-pyrrolidine system may exhibit similar reactivity, but the methanone linker could mitigate hydrolysis compared to formamidine derivatives .

Biological Activity

The compound (2-Bromophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone, with CAS number 2034601-92-6, is a derivative of 1,2,4-oxadiazole known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H16BrN3O2C_{19}H_{16}BrN_{3}O_{2} with a molecular weight of 398.3 g/mol. The structure includes a bromophenyl group and a pyrrolidine moiety linked to a 1,2,4-oxadiazole ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC19H16BrN3O2C_{19}H_{16}BrN_{3}O_{2}
Molecular Weight398.3 g/mol
CAS Number2034601-92-6

Biological Activities

Research has indicated that oxadiazole derivatives exhibit a wide range of biological activities including:

1. Anticancer Activity
Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as HeLa and CaCo-2. The mechanism often involves apoptosis induction and modulation of cell cycle progression .

2. Antimicrobial Activity
The compound may also possess antibacterial and antifungal properties. Pyrrolidine derivatives have been evaluated for their effectiveness against several bacterial strains, showing significant inhibition of growth in vitro . The presence of halogen substituents in the structure enhances these bioactivities .

3. Anti-inflammatory Effects
Compounds with oxadiazole moieties are noted for their anti-inflammatory properties. They inhibit key inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of similar oxadiazole derivatives:

Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of 5-substituted 1,2,4-oxadiazoles demonstrated that these compounds exhibited IC50 values in the micromolar range against various cancer cell lines. The lead compound showed significant anticancer activity through apoptosis induction .

Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of pyrrolidine-based oxadiazoles against pathogenic bacteria. Results indicated that certain derivatives effectively inhibited bacterial growth, suggesting their potential as new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

1. Interaction with Enzymes
Oxadiazole derivatives have been shown to interact with various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), leading to altered cellular processes that inhibit tumor growth and inflammation .

2. Modulation of Signaling Pathways
These compounds can modulate signaling pathways involved in cell survival and proliferation, including those related to apoptosis and cell cycle regulation .

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